molecular formula C11H15N5O3 B12705316 (1s,2s,3r,5s)-3-(6-Aminopurin-9-yl)-5-methoxy-cyclopentane-1,2-diol CAS No. 194606-92-3

(1s,2s,3r,5s)-3-(6-Aminopurin-9-yl)-5-methoxy-cyclopentane-1,2-diol

Katalognummer: B12705316
CAS-Nummer: 194606-92-3
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: APGYVGQPWCWWAU-CRYJXSNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of KS606 is likely to involve large-scale chemical synthesis processes that ensure high purity and consistency. These methods may include the use of advanced chemical reactors and purification techniques to achieve the desired quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

KS606 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents used in the reactions of KS606 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from the reactions of KS606 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

KS606 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of KS606 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

KS606 can be compared with other similar compounds based on its properties and applications. Some similar compounds include:

KS606 stands out due to its unique combination of high thermal conductivity, stability, and versatility in various applications.

Eigenschaften

CAS-Nummer

194606-92-3

Molekularformel

C11H15N5O3

Molekulargewicht

265.27 g/mol

IUPAC-Name

(1S,2S,3R,5S)-3-(6-aminopurin-9-yl)-5-methoxycyclopentane-1,2-diol

InChI

InChI=1S/C11H15N5O3/c1-19-6-2-5(8(17)9(6)18)16-4-15-7-10(12)13-3-14-11(7)16/h3-6,8-9,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6+,8+,9-/m1/s1

InChI-Schlüssel

APGYVGQPWCWWAU-CRYJXSNHSA-N

Isomerische SMILES

CO[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N

Kanonische SMILES

COC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.